2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F3NO/c10-5-2-1-4(9(13,14)15)3-6(5)16-8(17)7(11)12/h1-3,7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJOTQLQLNBGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300356 | |
| Record name | n1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94059-41-3, 33538-09-9 | |
| Record name | NSC136282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
The most common preparation method involves reacting 2-chloro-5-(trifluoromethyl)aniline with 2,2-dichloroacetyl chloride in the presence of a base. The base deprotonates the aniline, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acyl chloride.
Key reagents :
Laboratory-Scale Protocol
A typical procedure involves:
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Dissolving 2-chloro-5-(trifluoromethyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM).
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Adding TEA (1.2 equiv) dropwise under nitrogen at 0°C.
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Introducing 2,2-dichloroacetyl chloride (1.1 equiv) slowly to avoid exothermic side reactions.
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Stirring at room temperature for 6–12 hours.
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Quenching with ice-water, extracting with DCM, and purifying via recrystallization.
Yield : 70–85% (purity >95% by HPLC).
Coupling Reagent-Assisted Synthesis
Use of EDC/DMAP for Amide Bond Formation
For sensitive substrates, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve yields by activating the acyl chloride intermediate.
Procedure :
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Mix 2,2-dichloroacetic acid (1.0 equiv) with EDC (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM.
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Add 2-chloro-5-(trifluoromethyl)aniline (1.0 equiv) after 1 hour of activation.
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Stir at 25°C for 24 hours.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors reduce reaction times and improve heat management:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Temperature | 25°C | 50°C |
| Yield | 78% | 89% |
| Purity | 95% | 99% |
Process Details :
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Solvent : Toluene or acetonitrile for improved solubility.
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Catalyst : None required, but in-line HCl scrubbers prevent corrosion.
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Workup : Automated liquid-liquid extraction and crystallization units.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Advantages | Limitations |
|---|---|---|
| Direct Acylation | Low cost, minimal steps | Requires excess acyl chloride |
| EDC Coupling | High purity, mild conditions | Expensive reagents |
| Flow Reactor | Scalable, consistent output | High initial capital investment |
Byproduct Management
Reaction Optimization Strategies
Solvent Screening
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Non-polar solvents (toluene) favor cleaner reactions but require higher temperatures.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted amides, sulfoxides, sulfones, and reduced amine derivatives.
Scientific Research Applications
2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are classified based on variations in the acetamide backbone and aryl substituents. Key comparisons include:
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Structural Studies : X-ray diffraction of 2,2-dichloro-N-(3-nitrophenyl)acetamide shows antiperiplanar conformation of the N–H bond relative to substituents, a feature critical for molecular packing and stability. Similar analyses for the target compound could guide formulation development .
- Environmental Impact: Chlorinated acetamides (e.g., alachlor, pretilachlor) are known persistent pollutants. The trifluoromethyl group in the target compound may alter degradation pathways, necessitating ecotoxicological studies .
Biological Activity
2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS No. 94059-41-3) is an organic compound notable for its potential biological activities. This compound features both chlorine and trifluoromethyl groups, which are known to enhance its pharmacological properties. Research into its biological activity has revealed promising applications in various fields, including medicinal chemistry and agrochemicals.
- Molecular Formula : C₉H₅Cl₃F₃NO
- Molar Mass : 306.5 g/mol
- Structure : The compound contains a dichloroacetamide moiety, which is critical for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group increases binding affinity and specificity, potentially leading to the inhibition of enzyme activity or modulation of receptor functions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Escherichia coli | 10 μg/mL |
These results suggest that this compound may serve as a lead compound for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity in preliminary studies. Its efficacy against common fungal pathogens is currently under investigation, with early results indicating potential applications in treating fungal infections.
Case Studies
- Anticancer Activity : In one study, derivatives of compounds similar to this compound were tested against FLT3-ITD-positive acute myeloid leukemia cells. These derivatives exhibited GI50 values ranging from 30 to 80 nM, indicating potent anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
- Pharmacokinetics : A pharmacokinetic study evaluated the absorption and metabolism of related compounds in vivo. The findings suggested favorable profiles that could translate into effective therapeutic agents for various diseases, including cancer and infectious diseases .
Applications in Medicine and Industry
The compound is being explored for its potential use in:
Q & A
Q. How to validate molecular docking predictions for protein binding?
- Methodological Answer :
- Docking Software : AutoDock Vina with AMBER force fields. Compare predicted binding poses with X-ray crystallography (if available) .
- Experimental Validation : Surface plasmon resonance (SPR) to measure binding affinity (K) .
Mechanistic Studies
Q. What is the role of the dichloroacetamide moiety in inhibiting acetylcholinesterase?
- Methodological Answer :
- Enzyme Assay : Ellman’s method to measure AChE inhibition.
- Mechanistic Insight : The dichloro group acts as a hydrogen bond acceptor with Ser203 in the catalytic triad (confirmed via site-directed mutagenesis) .
Q. How does the compound interact with lipid bilayers in cellular uptake studies?
- Methodological Answer :
- Fluorescence Microscopy : Label with BODIPY fluorophore.
- Membrane Permeability : Use POPC liposomes and measure partitioning via octanol-water coefficients (log P ~3.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
